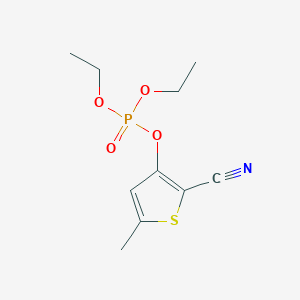
2-Cyano-5-methylthiophen-3-yl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-methylthiophen-3-yl diethyl phosphate is a chemical compound that belongs to the class of organophosphorus compounds It features a thiophene ring substituted with a cyano group and a methyl group, along with a diethyl phosphate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate typically involves the reaction of 2-Cyano-5-methylthiophene with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Cyano-5-methylthiophene+Diethyl phosphorochloridate→2-Cyano-5-methylthiophen-3-yl diethyl phosphate+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5-methylthiophen-3-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The diethyl phosphate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the diethyl phosphate ester in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Phosphate esters with different substituents.
Applications De Recherche Scientifique
2-Cyano-5-methylthiophen-3-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the phosphate ester play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-5-methylthiophene: Lacks the diethyl phosphate ester but shares the thiophene core.
Diethyl phosphorochloridate: Contains the diethyl phosphate ester but lacks the thiophene ring.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
2-Cyano-5-methylthiophen-3-yl diethyl phosphate is unique due to the combination of the cyano group, methyl group, and diethyl phosphate ester on the thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
61124-91-2 |
|---|---|
Formule moléculaire |
C10H14NO4PS |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
(2-cyano-5-methylthiophen-3-yl) diethyl phosphate |
InChI |
InChI=1S/C10H14NO4PS/c1-4-13-16(12,14-5-2)15-9-6-8(3)17-10(9)7-11/h6H,4-5H2,1-3H3 |
Clé InChI |
WVKVYRUXEXDTBL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C(SC(=C1)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















